molecular formula C20H22N5O6S- B1259698 Azlocillin(1-)

Azlocillin(1-)

Katalognummer B1259698
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: JTWOMNBEOCYFNV-NFFDBFGFSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azlocillin(1-) is a penicillinate anion. It is a conjugate base of an azlocillin.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity and Efficacy Against Pseudomonas Infections

  • Azlocillin has been identified as a potent semisynthetic acylureidopenicillin with notable effectiveness against strains of Pseudomonas aeruginosa. It has shown promising results in treating serious infections such as pulmonary, wound, bone, joint, and urinary tract infections caused by Pseudomonas species. In clinical evaluations, azlocillin has exhibited superior activity compared to carbenicillin and ticarcillin, leading to significant clinical improvements in a high percentage of patients treated for Pseudomonas infections (Olivé et al., 1983).
  • Additionally, azlocillin retains high potency against a range of Gram-positive organisms, fastidious Gram-negative organisms, and many obligate anaerobes. Its broad spectrum of antibacterial activity positions it as a significant antibiotic, especially against Pseudomonas strains resistant to other penicillins (Sanders, 1983).

Pharmacokinetic Properties and Therapeutic Implications

  • The pharmacokinetics of azlocillin have been studied to understand its dose-dependent nature. It has been observed that azlocillin's pharmacokinetics are influenced by factors like renal tubular secretion and hepatic metabolism. Such studies have implications for optimizing dosing regimens to achieve effective therapeutic concentrations, particularly in managing complex gram-negative infections (Whelton et al., 1987).

Clinical Applications and Comparative Studies

  • Clinical trials have shown azlocillin to be effective in treating a wide range of infections, including those in patients with severe underlying diseases. Its efficacy has been demonstrated in treating infections like lung, urinary tract, skin infections, and primary bacteraemia. Azlocillin has been well-tolerated in patients, with minor adverse effects, establishing its safety and effectiveness in treating infections caused by susceptible bacteria, including Pseudomonas aeruginosa (Neu et al., 1983).

Synergistic Effects with Other Antibiotics

  • In experimental studies, azlocillin has shown increased effectiveness when used in combination with other antibiotics. For example, in a model of experimental plague in mice, azlocillin in combination with aminoglycosides (gentamicin, sisomicin, and amikacin), rifampicin, or doxycycline significantly improved animal survival rates. This suggests a synergistic effect when azlocillin is combined with these antibiotics, particularly in cases of insufficiently active doses of azlocillin alone (Markovskaia et al., 1993).

Multicenter Clinical Evaluations

  • Multicenter studies have been conducted to evaluate the clinical activity of azlocillin across various infections, including those in pediatric patients. These studies have indicated a high rate of satisfactory clinical and bacteriological responses, highlighting azlocillin's effectiveness against Pseudomonas aeruginosa, even strains resistant to other antibiotics. The drug was also observed to be well tolerated in patients, with no adverse effects on renal function (Ca, 1984).

In Vitro Studies

  • In vitro studies have supported azlocillin's strong activity against a wide range of pathogens, including Pseudomonas aeruginosa. These studies provide crucial insights into the potential applications of azlocillin in treating various bacterial infections (Stewart & Bodey, 1977).

Pharmacokinetics in Special Patient Populations

  • Research on azlocillin's pharmacokinetics in patients with conditions like long-term hemodialysis has been conducted. These studies are crucial for understanding how to adjust dosing in patients with reduced renal function, ensuring both efficacy and safety of the drug in these special populations (Aletta et al., 1980).

Eigenschaften

Produktname

Azlocillin(1-)

Molekularformel

C20H22N5O6S-

Molekulargewicht

460.5 g/mol

IUPAC-Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)/p-1/t11-,12-,13+,16-/m1/s1

InChI-Schlüssel

JTWOMNBEOCYFNV-NFFDBFGFSA-M

Isomerische SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C

Kanonische SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azlocillin(1-)
Reactant of Route 2
Reactant of Route 2
Azlocillin(1-)
Reactant of Route 3
Reactant of Route 3
Azlocillin(1-)
Reactant of Route 4
Azlocillin(1-)
Reactant of Route 5
Reactant of Route 5
Azlocillin(1-)
Reactant of Route 6
Azlocillin(1-)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.